molecular formula C21H18N4O2S B2765920 3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251707-80-8

3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Katalognummer: B2765920
CAS-Nummer: 1251707-80-8
Molekulargewicht: 390.46
InChI-Schlüssel: IPUOOVJOAOWEOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrido-thiadiazine core fused with a benzonitrile moiety. The structure includes a 1,2,4-thiadiazine ring system bearing a sulfone group (1,1-dioxido) at the 1-position, a p-tolyl substituent at the 4-position, and a benzonitrile group attached via a methylene bridge.

Eigenschaften

IUPAC Name

3-[[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-16-7-9-19(10-8-16)25-15-24(14-18-5-2-4-17(12-18)13-22)28(26,27)20-6-3-11-23-21(20)25/h2-12H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUOOVJOAOWEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile (CAS Number: 1251707-80-8) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The chemical structure of the compound features a pyrido[2,3-e][1,2,4]thiadiazine core with a dioxido group and a p-tolyl substituent. The molecular formula is C21H18N4O2SC_{21}H_{18}N_{4}O_{2}S, with a molecular weight of 390.5 g/mol. The presence of these functional groups contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC21H18N4O2SC_{21}H_{18}N_{4}O_{2}S
Molecular Weight390.5 g/mol
CAS Number1251707-80-8

Biological Activities

Research indicates that compounds similar to 3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile exhibit various biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of thiadiazine compounds possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains by disrupting cellular processes.

2. Antiviral Properties

Similar compounds have been investigated for their antiviral activities. They may interfere with viral replication mechanisms or modulate host immune responses.

3. Anticancer Effects

The compound's structure suggests potential anticancer activity, particularly through selective inhibition of cancer cell proliferation pathways. Research indicates that thiadiazine derivatives can act as inhibitors of specific kinases involved in cancer progression.

4. Antihypertensive and Antidiabetic Effects

Compounds in this class have been reported to exhibit antihypertensive and antidiabetic activities. They may influence vascular smooth muscle contraction and glucose metabolism through various signaling pathways.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The dioxido group enhances its binding affinity to these targets, potentially leading to modulation of enzymatic activity or disruption of cellular signaling pathways.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrido[2,3-e][1,2,4]thiadiazine derivatives. The results indicated that these compounds exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, thiadiazine derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that correlates specific substituents with enhanced antimicrobial efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The target compound shares functional and structural similarities with several derivatives reported in recent literature. Below is a systematic comparison based on molecular architecture, physicochemical properties, and biological activity (where available).

Core Heterocycle and Substituent Analysis

  • Pyrido-Thiadiazine vs. Pyrido-Pyrimidinone Derivatives: The target compound’s pyrido[2,3-e][1,2,4]thiadiazine core differs from pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., 54e and 52g in and ). For instance, the sulfone group in the target compound enhances electrophilicity at the thiadiazine ring, whereas the pyrimidinone’s carbonyl group in 54e and 52g facilitates hydrogen bonding with kinases or enzymes .
  • Benzonitrile Positioning :
    The benzonitrile group in the target compound is attached via a methylene bridge, similar to 4-((5-(pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile (). However, the tetrazole ring in the latter provides distinct coordination chemistry (e.g., metal-binding via nitrogen atoms), whereas the thiadiazine sulfone in the target compound may favor polar interactions .

Physicochemical and Crystallographic Properties

  • Hydrogen-Bonding Patterns: The benzonitrile group’s nitrile functionality is a weak hydrogen-bond acceptor. In contrast, compounds like 54e and 52g feature pyrazole and piperidine groups that enable stronger hydrogen-bond donor-acceptor networks. highlights that such patterns (e.g., graph set analysis) critically influence crystallization behavior and solubility .
  • Ring Puckering and Conformation: The thiadiazine ring in the target compound is likely non-planar due to puckering effects, as described in . Computational studies on similar systems suggest that puckering coordinates (e.g., Cremer-Pople parameters) for six-membered rings correlate with steric strain and bioavailability .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (if reported) Hydrogen-Bonding Features
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine p-Tolyl, benzonitrile, sulfone N/A (hypothesized kinase inhibition) Sulfone (acceptor), nitrile (weak acceptor)
54e () Pyrido[3,4-d]pyrimidin-4(3H)-one Piperidine, pyrazole, benzonitrile Cytotoxic (IC₅₀ = 12 nM) Pyrimidinone carbonyl (acceptor), pyrazole N-H (donor)
4-((5-(3-Pyridyl)-2H-tetrazol-2-yl)methyl)benzonitrile () Tetrazole Pyridyl, benzonitrile Metal-organic framework ligand Tetrazole N-atoms (donor/acceptor)

Key Research Findings and Implications

Sulfone vs. Carbonyl: The sulfone group’s electron-withdrawing nature may reduce basicity at the thiadiazine nitrogen, altering pharmacokinetics relative to pyrimidinone-based compounds .

Crystallographic Challenges: notes that SHELX software is widely used for small-molecule refinement, but the target compound’s non-planar rings and multiple heteroatoms may require advanced computational modeling to resolve .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridothiadiazine precursors. Key steps include:

  • Nucleophilic substitution : Introduction of the benzonitrile moiety via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxidation : Use of hydrogen peroxide or m-chloroperbenzoic acid to achieve the sulfone group (1,1-dioxide) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product (>95% purity) .
    • Table 1 : Comparison of Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)
AlkylationK₂CO₃, DMF, 80°C65–7090
OxidationH₂O₂, AcOH, RT85–9095

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Crystallography :
  • X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) .
  • Hydrogen bonding analysis : Graph-set notation to classify intermolecular interactions (e.g., N–H···O motifs) .

Q. What are the common chemical modifications to enhance the compound’s solubility for in vitro assays?

  • Methodological Answer :

  • Polar substituents : Introduce hydroxyl (-OH) or amine (-NH₂) groups via electrophilic substitution on the benzonitrile ring .
  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) for aqueous solubility testing .
  • Salt formation : React with HCl or sodium acetate to improve bioavailability .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s binding affinity to neurological targets (e.g., AMPA receptors)?

  • Methodological Answer :

  • Target selection : Use homology modeling based on known pyridothiadiazine-PAM (positive allosteric modulator) structures (e.g., PDB: 6CM4) .
  • Assay design :
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure potentiation of glutamate-induced currents .
  • Radioligand displacement : Compete with [³H]AMPA for receptor binding (IC₅₀ determination) .
  • Controls : Include structurally analogous compounds (e.g., thienothiadiazines) to validate specificity .

Q. What strategies mitigate regioselectivity challenges during substitution reactions on the pyridothiadiazine core?

  • Methodological Answer :

  • Directing groups : Install electron-withdrawing groups (e.g., -NO₂) at the 4-position to favor electrophilic attack at the 2-methyl position .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings to ensure cross-coupling at less hindered sites .
  • Computational guidance : DFT calculations (B3LYP/6-31G*) to predict reactive sites via Fukui indices .

Q. How to resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

  • Methodological Answer :

  • Standardize protocols :
  • Cell lines : Use isogenic models (e.g., HEK293T vs. CHO-K1) to control for expression levels .
  • Buffer conditions : Maintain consistent pH (7.4) and ionic strength (150 mM NaCl) .
  • Data validation :
  • Dose-response curves : Perform 8-point assays in triplicate to reduce variability .
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if discrepancies arise in fluorescence-based readouts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.